N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group, which is further connected via an amide bond to a 3-(isopropylsulfonyl)benzoyl unit. The benzo[d]thiazole scaffold is known for its electron-deficient aromatic system, often exploited in medicinal chemistry for its bioisosteric properties and ability to engage in π-π stacking interactions. The isopropylsulfonyl substituent at the 3-position of the benzamide is a strong electron-withdrawing group, which may influence electronic distribution, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-7-5-6-15(12-17)22(27)24-16-10-11-20(26)18(13-16)23-25-19-8-3-4-9-21(19)30-23/h3-14,26H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIVSAMSBWEJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Sulfonylation: The isopropylsulfonyl group is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the aromatic ring in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole-hydroxyphenyl intermediate and the isopropylsulfonyl-substituted benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes several functionalization reactions to explore structural modifications:
| Reaction Type | Mechanism | Purpose |
|---|---|---|
| Oxidation of hydroxyphenyl group | Oxidation of -OH group to carbonyl (-C=O) or other oxidized states | Modification of redox properties for biological activity |
| Sulfonation reactions | Introduction of additional sulfonyl groups (e.g., isopropylsulfonyl) | Tuning lipophilicity and enzyme-binding affinity |
| Amide bond hydrolysis | Acidic/basic cleavage of the amide linkage | Generation of carboxylic acid derivatives for further conjugation |
Analytical Methods for Reaction Monitoring
Critical techniques for validating reaction outcomes:
| Method | Application | Key Advantage |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of intermediates and final product | Provides detailed spatial and electronic information |
| Mass Spectrometry (MS) | Molecular weight verification and purity assessment | Rapid identification of molecular ions and isotopic patterns |
| Thin-Layer Chromatography (TLC) | Reaction completion monitoring and crude product purification | Qualitative analysis of reaction mixtures |
Degradation Pathways
Thermal and chemical stability studies reveal:
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Thermal degradation : Decomposition at elevated temperatures (>200°C) due to labile functional groups
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Hydrolytic degradation : Susceptibility to acidic/basic conditions, particularly affecting the amide bond
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Oxidative degradation : Potential oxidation of the hydroxyphenyl group under strong oxidizing agents
Biochemical Relevance
The compound’s MAO inhibition mechanism involves:
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Enzyme binding : Interaction with active sites of MAO-A/B via aromatic rings and hydrogen bonding
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Neurotransmitter modulation : Increased serotonin/dopamine levels through enzyme inhibition
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Pharmacokinetic tuning : Sulfonamide and benzamide groups enhance solubility and bioavailability
This comprehensive analysis highlights the compound’s versatility in medicinal chemistry, supported by diverse synthetic and analytical methodologies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzothiazole moiety is known for its ability to inhibit various cancer cell lines. For instance, derivatives with similar structures have shown promise in targeting 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases and cancer progression. Compounds that include the benzothiazole structure have demonstrated significant inhibitory effects on this enzyme, suggesting that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide could be developed further for therapeutic applications in oncology .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Benzothiazole derivatives have been reported to exhibit antimicrobial activities against various bacterial strains. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents .
Fluorescent Properties
Research indicates that compounds containing benzothiazole groups often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of the sulfonamide group may enhance solubility and stability, which are critical for material applications .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the benzothiazole and phenolic components can significantly influence the compound's efficacy against specific targets, such as 17β-HSD10. For example, introducing bulky groups at certain positions on the benzothiazole ring has been correlated with increased inhibitory potency .
Inhibition of 17β-HSD10
A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of 17β-HSD10 activity, with some derivatives achieving over 75% inhibition at specific concentrations . This finding underscores the potential of this compound in treating conditions linked to steroid metabolism.
Antimicrobial Efficacy
Another case study focused on evaluating the antimicrobial efficacy of similar benzothiazole derivatives against common pathogens. The results indicated a promising antibacterial effect, suggesting that this compound could serve as a scaffold for developing new antimicrobial therapies .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic addition, cyclization) but requires precise functionalization of the 4-hydroxyphenyl group, which may demand protective-group strategies.
- Biological Relevance : While specific activity data for the target compound are unavailable, ’s sulfonamide derivatives demonstrate substituent-dependent bioactivity, suggesting that the target’s hydroxyl and sulfonyl groups could optimize binding to targets like kinases or proteases .
- Physicochemical Properties : The hydroxyl group may improve solubility over ’s methylated analogues but could increase susceptibility to oxidative metabolism. The isopropylsulfonyl group’s steric bulk may offset this by slowing enzymatic degradation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound involves several steps that include the formation of the benzothiazole ring and subsequent modifications to introduce the hydroxyphenyl and isopropylsulfonyl groups. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot multicomponent reactions, have been employed to enhance yield and purity .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that benzothiazole derivatives exhibit strong inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for similar compounds suggest that modifications in the benzothiazole structure can lead to enhanced antibacterial activity .
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In animal models, compounds similar to this compound showed a reduction in paw edema, suggesting potential use in treating inflammatory conditions .
Anticancer Potential
Studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds designed to inhibit Aβ aggregation have shown promise in reducing cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of a series of benzothiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited lower MIC values compared to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment with albino rats, the compound was tested for its anti-inflammatory effects. The results showed a significant reduction in paw thickness compared to untreated controls, suggesting effective anti-inflammatory action at specific dosages .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : Similar compounds have shown interactions with key receptors involved in cancer progression and inflammation.
- Cellular Uptake : The structural modifications enhance cellular uptake, leading to increased bioavailability and efficacy.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step organic reactions, including coupling of the benzo[d]thiazole moiety with the sulfonyl-substituted benzamide group. Key steps include:
- Thiazole ring formation : Requires precise temperature control (e.g., 80–100°C) and anhydrous solvents like DMF or THF to avoid hydrolysis .
- Sulfonylation : Isopropylsulfonyl groups are introduced via nucleophilic substitution, with pH maintained at 7–8 to minimize side reactions .
- Final coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt), optimized at 0–5°C to prevent racemization .
Q. Critical parameters :
| Step | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Thiazole formation | 90°C | DMF | 65–75 |
| Sulfonylation | RT | THF | 50–60 |
| Coupling | 0–5°C | DCM | 70–85 |
Yield optimization requires HPLC monitoring (C18 column, acetonitrile/water gradient) to confirm intermediate purity .
Q. How is structural characterization performed, and what analytical techniques validate purity?
- NMR spectroscopy : H and C NMR confirm regioselectivity of the hydroxy group at the 4-position of the phenyl ring and sulfonyl substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak at m/z 483.12 (calculated for CHNOS) .
- HPLC purity : ≥95% purity achieved using a 70:30 methanol/water mobile phase (retention time: 8.2 min) .
Q. What preliminary biological screening methods are recommended?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) at 10 µM .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls like doxorubicin .
- Solubility testing : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., 2.5 µM vs. 10 µM in kinase assays) may arise from:
- Assay conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time .
- Compound stability : Degradation in DMSO stock solutions stored beyond 48 hours at −20°C .
- Cell line heterogeneity : MCF-7 subclones with differential expression of drug transporters .
Q. Resolution :
- Standardize protocols (e.g., ATP = 50 µM, 37°C, 1 hr incubation).
- Use fresh aliquots for each experiment.
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Modify key regions and compare bioactivity:
| Modification Site | Example Analog | Biological Impact |
|---|---|---|
| Hydroxyphenyl group | Replace –OH with –OCH | Reduced kinase inhibition (IC ↑ 3-fold) |
| Sulfonyl group | Replace isopropyl with methyl | Improved solubility (LogP ↓ 0.5) but lower potency |
| Benzothiazole core | Fluorine substitution at C6 | Enhanced metabolic stability (t ↑ 2× in microsomes) |
Q. Methodology :
Q. How can researchers assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) for 24 hr and quantify degradation via LC-MS.
- Key finding : Degrades rapidly at pH < 4 (t = 2 hr), stable at pH 7.4 .
- Thermal stability : Store at 40°C for 1 week; HPLC shows 5% degradation .
- Light sensitivity : Protect from UV light to prevent photoisomerization of the benzamide group .
Q. What advanced techniques identify biological targets?
- Chemical proteomics : Use a biotinylated probe for pull-down assays followed by LC-MS/MS to identify binding proteins .
- Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, MAPK signaling) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified kinases (K < 100 nM for EGFR) .
Q. How to address low bioavailability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
